Phenol, 4-(octylamino)-
Description
Properties
CAS No. |
22792-02-5 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
4-(octylamino)phenol |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-7-12-15-13-8-10-14(16)11-9-13/h8-11,15-16H,2-7,12H2,1H3 |
InChI Key |
KOEPVRRQRZJIPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for Phenol, 4 Octylamino and Its Derivatives
Direct Synthesis Approaches to Phenol (B47542), 4-(octylamino)-
The direct synthesis of Phenol, 4-(octylamino)- primarily involves the formation of the crucial carbon-nitrogen bond at the para-position of the phenol ring. Key strategies include nucleophilic aromatic substitution and palladium-catalyzed reactions, which are foundational in aromatic chemistry.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for synthesizing 4-aminophenol (B1666318) derivatives. wikipedia.org This reaction involves the displacement of a suitable leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org The synthesis of Phenol, 4-(octylamino)- via this method can be envisioned through two main routes: the reaction of 4-halophenol with octylamine (B49996) or the alkylation of 4-aminophenol with an octyl halide.
The reactivity of the 4-aminophenol starting material is highly dependent on the reaction conditions. researchgate.net In neutral media, the amino group (-NH2) is generally more nucleophilic than the hydroxyl group (-OH). researchgate.net However, under strong basic conditions, the phenolic proton can be removed to form a phenoxide ion, which is a potent nucleophile. researchgate.net Conversely, in strongly acidic solutions, the amino group is protonated, rendering the hydroxyl group more available for reaction. researchgate.net Therefore, careful control of pH is essential to direct the alkylation to the desired amino group, preventing O-alkylation. To ensure N-alkylation, the hydroxyl group can be protected prior to the reaction and deprotected afterward.
A general representation of this strategy is the reaction of p-aminophenol with an octyl halide (e.g., 1-bromooctane). This approach, while straightforward, may require optimization to achieve high selectivity and yield, often involving the choice of base, solvent, and temperature to favor the formation of the desired N-alkylated product over the O-alkylated side product.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming C-N bonds. The Buchwald-Hartwig amination, in particular, offers a powerful and general method for the synthesis of arylamines. This reaction enables the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. For the synthesis of Phenol, 4-(octylamino)-, this would involve the coupling of a 4-halophenol (e.g., 4-bromophenol (B116583) or 4-iodophenol) with octylamine.
This methodology has been successfully applied to synthesize a wide array of N-aryl derivatives, including those on complex scaffolds. nih.gov The choice of palladium precursor, ligand, base, and solvent is critical for achieving high efficiency. Furthermore, palladium-catalyzed aminocarbonylation reactions provide another route. For instance, 4-aminophenol has been shown to be a viable substrate in palladium-catalyzed aminocarbonylation of alkynols, indicating its compatibility with such catalytic systems. nih.gov These palladium-based methods often provide higher yields and selectivity under milder conditions compared to traditional SNAr reactions.
Advanced Functionalization Techniques for Phenol, 4-(octylamino)- Derivatives
Once the Phenol, 4-(octylamino)- core is synthesized, its phenolic ring can be further modified to create a diverse range of derivatives. Modern synthetic chemistry offers precise tools for this purpose, including regioselective C-H functionalization and multicomponent reactions.
Directing new functional groups to specific positions on an aromatic ring without pre-functionalization is a significant goal in organic synthesis. For Phenol, 4-(octylamino)-, which is a p-substituted aminophenol, the ortho positions (C2 and C6) relative to the hydroxyl group are primary sites for further reaction.
Recent advances have demonstrated several methods for the regioselective functionalization of aminophenol scaffolds. nih.gov A notable example is the copper-catalyzed C2-site selective amination of p-aminophenol derivatives with arylamines, using air as the oxidant. nih.govrsc.org This method provides direct access to C2-aminated aminophenol structures in moderate to good yields. rsc.org Electrochemical methods have also been developed for the regioselective C-H azolation of free phenols, achieving functionalization under oxidant-free conditions. nih.gov
Below is a table summarizing selected regioselective C-H functionalization reactions applicable to aminophenol-type structures.
| Catalyst/Mediator | Reactants | Position Functionalized | Yield | Reference |
| Copper Catalyst | p-Aminophenol derivatives, Arylamines | C2 (ortho to -OH) | Moderate to Good | rsc.org |
| Electrochemical (Pt electrodes) | Free phenols, Aniline (B41778) derivatives | ortho to -OH | Not specified | nih.gov |
| Au(I) Catalyst | Free phenols, Haloalkynes | para to -OH (or ortho if para is blocked) | Good to Excellent | nih.gov |
| In(OTf)₃ | Free phenols, Vinyldiazo compounds | para or ortho to -OH | 50-99% | nih.gov |
These techniques allow for the late-stage modification of the Phenol, 4-(octylamino)- ring, providing a powerful platform for generating structural diversity and exploring structure-activity relationships in various applications.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govsemanticscholar.org These reactions are prized for their atom economy, step economy, and ability to rapidly generate libraries of complex molecules from simple building blocks. nih.gov
Given its bifunctional nature (containing both an amine and a phenol group), Phenol, 4-(octylamino)- is an excellent candidate for participation in MCRs. The secondary amine can act as the amine component, while the phenolic hydroxyl group can serve as the acidic component in various MCRs, leading to a wide array of structurally diverse analogues.
The Ugi four-component reaction (Ugi-4CR) is one of the most prominent and versatile MCRs. nih.govwikipedia.org It typically involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide derivative. nih.govmdpi.com
The Phenol, 4-(octylamino)- molecule can be integrated into the Ugi reaction in two principal ways:
As the Amine Component: The secondary amino group of Phenol, 4-(octylamino)- can serve as the amine input. Reacting it with an aldehyde, a carboxylic acid, and an isocyanide would yield a complex α-acylamino carboxamide where the 4-hydroxyphenyl-octyl moiety is appended to one of the amide nitrogens.
As the Acid Component (Ugi-Smiles Variation): In a variation known as the Ugi-Smiles reaction, a phenol can replace the carboxylic acid component. wikipedia.org In this scenario, the phenolic hydroxyl group of Phenol, 4-(octylamino)- would act as the internal nucleophile, leading to a different class of complex structures after the characteristic Smiles rearrangement. wikipedia.org
The power of using Phenol, 4-(octylamino)- in an Ugi reaction lies in the combinatorial nature of the process. By varying the other three components (aldehyde, isocyanide, and carboxylic acid), a vast library of derivatives can be synthesized in a time-efficient manner.
The table below illustrates the potential for structural diversification.
| Phenol, 4-(octylamino)- Role | Aldehyde Component (Example) | Isocyanide Component (Example) | Carboxylic Acid Component (Example) | Resulting Structure Type |
| Amine | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | α-(acetylamino)-N-(tert-butyl)-N-(4-hydroxyphenyl)octyl-2-phenylacetamide |
| Amine | Isobutyraldehyde | Cyclohexyl isocyanide | Benzoic Acid | α-(benzamido)-N-cyclohexyl-N-(4-hydroxyphenyl)octyl-3-methylbutanamide |
| Acid (Ugi-Smiles) | Formaldehyde | Benzyl isocyanide | (Amine Component: e.g., Aniline) | Complex ether-amide structures |
This approach highlights the utility of the Ugi reaction as a powerful tool for leveraging the structural features of Phenol, 4-(octylamino)- to rapidly construct complex and diverse molecular architectures.
Derivatization Strategies for Amine and Hydroxyl Groups of Phenol, 4-(octylamino)-
The bifunctional nature of Phenol, 4-(octylamino)-, possessing both a secondary amine and a phenolic hydroxyl group, offers a versatile platform for a variety of derivatization reactions. These modifications can be strategically employed to alter the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic characteristics, thereby tailoring it for specific applications. The primary sites for derivatization are the nitrogen atom of the octylamino group and the oxygen atom of the hydroxyl group.
Acylation of the Amine Group: The secondary amine in Phenol, 4-(octylamino)- is nucleophilic and readily undergoes acylation reactions. This transformation is typically achieved by treating the compound with acylating agents like acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. The lone pair of electrons on the nitrogen atom is generally more nucleophilic than those on the oxygen of the hydroxyl group, allowing for selective N-acylation under controlled conditions. This selectivity is attributed to the greater basicity of the amine compared to the phenoxide.
Alkylation of the Amine and Hydroxyl Groups: Further alkylation of the secondary amine can lead to the formation of a tertiary amine. However, direct alkylation of the nitrogen atom in the presence of an unprotected hydroxyl group can be challenging due to competitive O-alkylation. To achieve selective N-alkylation, the hydroxyl group may first need to be protected. Conversely, selective O-alkylation can be achieved by first converting the phenol to its more nucleophilic phenoxide form using a base, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to favor O-alkylation over N-alkylation.
Table 1: Representative Derivatization Reactions of Phenol, 4-(octylamino)-
| Functional Group | Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|---|
| Amine (-NH-) | Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine), Aprotic solvent | N-Acyl derivative |
| Amine (-NH-) | Acylation | Acid anhydride (e.g., Acetic anhydride), Base (e.g., Pyridine) | N-Acyl derivative |
| Hydroxyl (-OH) | Alkylation | Alkyl halide (e.g., Methyl iodide), Base (e.g., K₂CO₃), Acetone | O-Alkyl derivative |
| Amine (-NH-) | Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride), Base (e.g., Triethylamine) | N-Sulfonyl derivative |
Photochemical Approaches in the Synthesis of Phenol, 4-(octylamino)- Derivatives
Photochemical methods offer unique pathways for the synthesis and derivatization of complex organic molecules, often providing access to products that are not readily obtainable through traditional thermal reactions. In the context of Phenol, 4-(octylamino)- derivatives, photochemical approaches can be envisioned for various transformations, including C-H functionalization, cycloadditions, and rearrangements.
While specific photochemical studies on Phenol, 4-(octylamino)- are not extensively documented, the general reactivity of N-alkylated anilines and phenols under photochemical conditions provides a framework for potential applications. For instance, photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds and the functionalization of amines. Under visible-light irradiation, a photocatalyst can facilitate single-electron transfer (SET) processes, leading to the generation of reactive radical intermediates from amine derivatives. These intermediates can then participate in a variety of bond-forming reactions.
One potential application is the α-functionalization of the octyl chain. Through a photoredox-catalyzed hydrogen atom transfer (HAT) process, a radical could be generated at the carbon atom alpha to the nitrogen, which could then be trapped by a suitable radical acceptor to introduce a new functional group. Furthermore, the phenolic ring is susceptible to photo-oxidation, and in the presence of sensitizers and oxygen, photo-oxidative coupling reactions could lead to the formation of dimeric or polymeric structures. The specific outcomes of photochemical reactions are highly dependent on the wavelength of light used, the presence of photosensitizers or photocatalysts, and the reaction medium.
Green Chemistry Principles in the Synthesis of Phenol, 4-(octylamino)- Related Compounds
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance sustainability. The synthesis of Phenol, 4-(octylamino)- and its related compounds can be made more environmentally benign by considering several key aspects of green chemistry.
Atom Economy: Synthetic routes with high atom economy are preferred as they maximize the incorporation of starting materials into the final product, thereby reducing waste. One-pot reactions, such as the direct reductive amination of 4-hydroxybenzaldehyde (B117250) with octylamine, are advantageous in this regard as they combine multiple synthetic steps without the need for isolation of intermediates, which can lead to material loss.
Use of Greener Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. The development of synthetic routes in greener solvents such as water, ethanol, or supercritical fluids is a key goal. For instance, conducting N-alkylation reactions in water, if feasible, would significantly improve the greenness of the synthesis. rsc.org Recent research has explored the use of more environmentally acceptable solvents like ethyl acetate (B1210297) for reductive amination reactions, moving away from chlorinated solvents. scielo.org.mx
Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. In the context of Buchwald-Hartwig amination, the development of highly active palladium catalysts with low catalyst loadings minimizes the use of this precious metal. For reductive amination, the use of recyclable solid acid catalysts or non-precious metal catalysts contributes to a more sustainable process.
Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Photochemical reactions, which can often be carried out under mild conditions using visible light, can be more energy-efficient than traditional thermal methods that require high temperatures.
Comparative Analysis of Synthetic Routes to Phenol, 4-(octylamino)-
Several synthetic strategies can be employed for the synthesis of Phenol, 4-(octylamino)-, each with its own set of advantages and limitations. The most prominent routes include direct N-alkylation of p-aminophenol, reductive amination of 4-hydroxybenzaldehyde, and Buchwald-Hartwig amination of a 4-halophenol. A comparative analysis of these methods is crucial for selecting the most appropriate route based on factors such as yield, substrate scope, reaction conditions, and scalability.
Direct N-Alkylation of p-Aminophenol: This is conceptually the simplest route, involving the reaction of p-aminophenol with an octyl halide. However, this method often suffers from poor selectivity, leading to a mixture of N-mono- and N,N-dioctylated products, as well as O-alkylation of the phenolic hydroxyl group. umich.edu Achieving high selectivity for the desired mono-N-alkylated product can be challenging and may require the use of protecting groups, adding extra steps to the synthesis.
Reductive Amination of 4-Hydroxybenzaldehyde: This one-pot procedure involves the reaction of 4-hydroxybenzaldehyde with octylamine in the presence of a reducing agent. pnu.ac.irscispace.com This method is generally more selective than direct alkylation and avoids the formation of over-alkylated products. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). The reaction can often be carried out under mild conditions and offers good to excellent yields.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a powerful and versatile method for the formation of C-N bonds. wikipedia.org The reaction would involve coupling a 4-halophenol (e.g., 4-bromophenol or 4-iodophenol) with octylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This method generally exhibits high functional group tolerance and can provide high yields. However, the cost of the palladium catalyst and ligands, as well as the need to remove residual metal from the product, can be drawbacks, particularly for large-scale synthesis.
Table 2: Comparative Analysis of Synthetic Routes to Phenol, 4-(octylamino)-
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct N-Alkylation | p-Aminophenol, Octyl halide | Base (e.g., K₂CO₃) | Simple procedure, inexpensive starting materials | Poor selectivity (N- vs. O-alkylation, mono- vs. di-alkylation), may require protecting groups |
| Reductive Amination | 4-Hydroxybenzaldehyde, Octylamine | Reducing agent (e.g., NaBH₄), Acid or base catalyst | Good selectivity for mono-N-alkylation, one-pot procedure, generally high yields | Requires a suitable reducing agent, potential for side reactions of the aldehyde |
| Buchwald-Hartwig Amination | 4-Halophenol, Octylamine | Palladium catalyst, Phosphine ligand, Base (e.g., NaOtBu) | High yields, excellent functional group tolerance, broad substrate scope | High cost of catalyst and ligand, potential for metal contamination in the product, requires inert atmosphere |
Theoretical and Computational Investigations of Phenol, 4 Octylamino
Electronic Structure and Molecular Conformation Studies of Phenol (B47542), 4-(octylamino)-
While specific theoretical studies exclusively focused on Phenol, 4-(octylamino)- are not abundant in the literature, extensive research on analogous compounds like 4-aminophenol (B1666318), 4-octylphenol, and other phenolic derivatives allows for a detailed inference of its electronic structure and conformational behavior. researchgate.netnih.govexplorationpub.com
The electronic structure of Phenol, 4-(octylamino)- is primarily determined by the interplay between the electron-donating hydroxyl (-OH) and amino (-NHR) groups and the aromatic π-system of the benzene (B151609) ring. Both substituents are known to be activating groups, donating electron density into the ring, which influences the molecule's reactivity and spectroscopic properties. Quantum chemical calculations, such as Density Functional Theory (DFT), are commonly used to model these effects. jst.go.jprsc.org For a series of 4-aminophenol derivatives, DFT calculations have been employed to understand their structure and electronic properties, revealing how different substituents modulate the electronic environment. researchgate.net
Table 1: Computed Properties of Analogous Phenolic Compounds This table presents data from computational studies on compounds structurally related to Phenol, 4-(octylamino)-, to provide an estimate of its likely properties.
| Compound | Computed Property | Value | Method | Reference |
|---|---|---|---|---|
| 4-Aminophenol | Dipole Moment | ~2.5 - 3.0 D | DFT | explorationpub.com |
| 4-Octylphenol | Molecular Weight | 206.32 g/mol | PubChem | nih.gov |
| Phenol | Excess Free Energy at Water Interface | -2.8 ± 0.4 kcal/mol | Molecular Dynamics | nih.gov |
| 2,6-di-Methyl-4-X-phenols | Bond Dissociation Enthalpy (BDE) | 311 kJ/mol (gas phase) | DFT B3LYP/6-311+G* | jst.go.jp |
Quantum Mechanical Calculations on Reaction Mechanisms Involving Phenol, 4-(octylamino)-
Quantum mechanical (QM) calculations are instrumental in elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energies. For Phenol, 4-(octylamino)-, two primary reactive sites are the phenolic hydroxyl group and the secondary amine.
The phenolic hydroxyl group can participate in hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET) reactions, which are crucial for the antioxidant activity observed in many phenolic compounds. QM studies on simpler phenols have detailed these mechanisms. For example, DFT calculations have been used to compute the bond dissociation enthalpy (BDE) of the O-H bond, a key descriptor of antioxidant potency. jst.go.jp The electron-donating character of the para-amino group is expected to lower the O-H BDE of Phenol, 4-(octylamino)- compared to phenol, thereby enhancing its radical scavenging potential.
The secondary amine introduces nucleophilic character and can participate in reactions such as acylation or alkylation. Furthermore, the entire aromatic ring is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the hydroxyl and amino groups. QM methods can model the regioselectivity of such reactions by calculating the distribution of electron density and the stability of reaction intermediates.
Upon deprotonation, the hydroxyl group of Phenol, 4-(octylamino)- forms the corresponding phenolate (B1203915) anion. The excited state properties of phenolate anions are of interest in photochemistry and photobiology. Computational methods like Time-Dependent DFT (TD-DFT) are used to probe these excited states.
Studies on related systems, such as p-DAPA (para-diacetylphenylenediamine), a benzene-based fluorophore, show that the solvent environment significantly impacts the photophysical properties. rsc.org In polar solvents, new nonradiative decay pathways can emerge, affecting the fluorescence quantum yield. rsc.org For the 4-(octylamino)phenolate anion, the presence of the electron-donating amino group would likely lead to a red-shift in the absorption spectrum compared to the simple phenolate anion. The excited state dynamics would involve charge transfer from the phenolate and amino moieties to the aromatic ring. Investigations into acetaminophen (B1664979) (a related p-aminophenol derivative) and its metabolites have shown that sulfation significantly reduces radical scavenging activity, highlighting the critical role of the free hydroxyl group in its electronic behavior. rsc.org
Molecular Dynamics Simulations for Understanding Intermolecular Interactions of Phenol, 4-(octylamino)-
Molecular dynamics (MD) simulations provide a dynamic picture of how molecules interact with their surroundings. For Phenol, 4-(octylamino)-, MD simulations can reveal how it interacts with solvents, lipid membranes, or proteins.
Given its amphiphilic nature, with a polar head (phenol and amino groups) and a long nonpolar tail (octyl chain), this molecule is expected to exhibit surfactant-like properties. MD simulations of phenol in aqueous solutions have shown that water molecules form specific hydration structures, including hydrogen bonding to the hydroxyl group and π-type interactions with the aromatic ring. nih.gov The octyl chain of Phenol, 4-(octylamino)- would be subject to strong hydrophobic effects, driving it to self-aggregate in aqueous environments or to insert into nonpolar environments like cell membranes.
Simulations of n-octanol have detailed the complex hydrogen-bonding networks and van der Waals interactions that occur in the liquid phase. Similarly, MD simulations of Phenol, 4-(octylamino)- would be expected to show strong hydrogen bonding between the hydroxyl and amino groups of neighboring molecules and with protic solvents, alongside significant hydrophobic interactions between the octyl chains.
Structure-Activity Relationship (SAR) Studies via Computational Modeling for Phenol, 4-(octylamino)- Analogues
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational modeling is a key tool in developing these relationships. For analogues of Phenol, 4-(octylamino)-, SAR studies have provided insights into the structural requirements for various biological effects.
For p-aminophenol derivatives, SAR studies have indicated that modifications to both the phenolic and amino groups can drastically alter activity. For instance, etherification of the phenolic hydroxyl group with different alkyl chains can modulate side effects, while substituents on the nitrogen that reduce its basicity can decrease activity unless they are metabolically labile.
The length and branching of the alkyl chain are also critical. A study on the binding of 4-tert-octylphenol (B29142) and 4-nonylphenol (B119669) to human serum albumin found that the longer chain of 4-nonylphenol resulted in a higher binding affinity, which was attributed to more extensive hydrophobic interactions. This suggests that for Phenol, 4-(octylamino)-, the octyl chain plays a crucial role in its interaction with biological macromolecules.
In silico methods, particularly molecular docking and MD simulations, are used to predict how a ligand binds to a biological target and the nature of the molecular interactions that stabilize the complex.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for various phenolic derivatives have also been performed. researchgate.net These models help to assess the drug-likeness of compounds and predict their behavior in a biological system. For Phenol, 4-(octylamino)-, such predictions would be crucial for evaluating its potential as a therapeutic agent.
Advanced Analytical Techniques for Characterization and Detection of Phenol, 4 Octylamino
Chromatographic Methodologies for Isolation and Quantification of Phenol (B47542), 4-(octylamino)-
Chromatographic techniques are fundamental to the separation and quantitative analysis of "Phenol, 4-(octylamino)-". These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation from other components in a mixture.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenolic compounds due to its versatility and wide applicability. For "Phenol, 4-(octylamino)-", a substituted phenol, HPLC methods can be tailored to achieve high resolution and sensitivity.
Key Aspects of HPLC Analysis:
Stationary Phases: Reversed-phase columns, such as C18, are commonly used for the separation of phenols. nih.gov The choice of a mixed-mode stationary phase, like C18/SCX, can also be effective. sigmaaldrich.com
Mobile Phases: A typical mobile phase involves a gradient elution using a mixture of an aqueous solution (often acidified with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile. nih.govmdpi.com The gradient allows for the effective separation of compounds with varying polarities.
Detection Methods:
UV-Vis Detection: Phenolic compounds exhibit UV absorbance, making UV-Vis detectors, particularly Diode Array Detectors (DAD), a common choice for quantification. nih.govnih.gov Detection is often performed at specific wavelengths, such as 278 nm or 280 nm, to maximize sensitivity for phenols. mdpi.comacademicjournals.org
Fluorescence Detection (FLD): For enhanced sensitivity, fluorescence detection can be employed, often after derivatization to introduce a fluorescent tag. scirp.org FLD offers lower detection limits compared to UV detection. sigmaaldrich.com
Electrochemical Detection: This method provides high sensitivity for electrochemically active compounds like phenols. scirp.org
Illustrative HPLC Parameters for Phenolic Compound Analysis:
| Parameter | Typical Value/Condition | Source |
| Column | C18 (250 mm x 4.0 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient of water and methanol/acetonitrile with 0.1% formic acid | nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | nih.govacademicjournals.org |
| Detection | DAD at 279 nm or 280 nm; FLD (Ex: 220 nm, Em: 315 nm) | sigmaaldrich.comacademicjournals.org |
| Injection Volume | 10 - 20 µL | nih.govacademicjournals.org |
The linearity of HPLC methods for phenols is generally excellent, with correlation coefficients (r²) often exceeding 0.99. academicjournals.orgscirp.org This allows for accurate quantification over a defined concentration range.
Gas Chromatography (GC) Coupled with Selective Detectors
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like phenols. epa.gov For less volatile phenols, derivatization may be necessary to increase their volatility and improve chromatographic performance. epa.gov
Common GC Configurations:
Flame Ionization Detector (FID): GC-FID is a robust and widely used method for the analysis of underivatized phenols. epa.govthaiscience.info It offers good sensitivity and a wide linear range.
Nitrogen-Phosphorus Detector (NPD): Given that "Phenol, 4-(octylamino)-" contains a nitrogen atom, a Nitrogen-Phosphorus Detector (NPD) offers high selectivity and sensitivity. bohrium.comscioninstruments.comontosight.ai The NPD is particularly advantageous for analyzing nitrogen-containing compounds in complex mixtures as it is approximately 100,000 times more responsive to nitrogen or phosphorus-containing compounds than to hydrocarbons. bohrium.comsrigc.com This selectivity minimizes interference from other non-nitrogenous compounds in the sample. ontosight.ai The principle of NPD is based on the ionization of nitrogen and phosphorus atoms in a hydrogen flame, generating an electrical signal proportional to the amount of the analyte. ontosight.ai However, it's important to note that the response factor can differ for various compounds and even isomers, necessitating species-specific calibration for accurate quantification. bohrium.comresearchgate.net
Electron Capture Detector (ECD): Following derivatization with an electrophoric group, such as in the formation of pentafluorobenzyl ethers, an ECD can provide very high sensitivity. epa.gov
Typical GC Parameters for Phenol Analysis:
| Parameter | Typical Value/Condition | Source |
| Column | Fused-silica capillary column (e.g., DB-5, DB-1701) | epa.gov |
| Injector Temperature | 250°C | thaiscience.info |
| Carrier Gas | Helium or Nitrogen | thaiscience.infosrigc.com |
| Detector | FID, NPD, or ECD | epa.gov |
| Derivatization | May be required to increase volatility (e.g., methylation) | epa.govdphen1.com |
Mass Spectrometry (MS) Applications in Structural Elucidation and Trace Analysis
Mass Spectrometry (MS) is an indispensable tool for both the structural confirmation and the highly sensitive detection of "Phenol, 4-(octylamino)-". When coupled with a chromatographic separation technique, it provides a powerful analytical platform.
The fragmentation pattern of phenols in mass spectrometry is characteristic. The molecular ion peak [M]+ is typically strong. docbrown.infolibretexts.org Common fragmentation pathways for phenols include the loss of a hydrogen atom, followed by the loss of carbon monoxide (CO). libretexts.org
The combination of liquid or gas chromatography with mass spectrometry offers unparalleled analytical capabilities for complex samples.
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the determination of phenols in various matrices, including biological fluids and environmental samples. nih.govjasco-global.comresearchgate.net The use of techniques like electrospray ionization (ESI) allows for the analysis of a wide range of compounds. nih.gov By employing Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), LC-MS/MS can achieve very low limits of detection. thermofisher.comthermofisher.com
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of phenols, often after derivatization to improve their chromatographic properties. dphen1.comnih.gov In Selected Ion Monitoring (SIM) mode, GC-MS provides excellent sensitivity and selectivity for target analytes. dphen1.comnih.gov GC-MS is also crucial for confirming the identity of compounds based on their mass spectra.
Spectroscopic Characterization Techniques for Phenol, 4-(octylamino)-
Spectroscopic methods are vital for the definitive structural elucidation of "Phenol, 4-(octylamino)-". These techniques probe the molecular structure and provide detailed information about the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a substituted phenol like "Phenol, 4-(octylamino)-" would show distinct signals for the aromatic protons, the protons of the octyl chain, the amino proton, and the hydroxyl proton. docbrown.info The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide detailed structural information. rsc.orgrsc.org For example, the protons on the benzene (B151609) ring will appear in the aromatic region (typically 6.5-8.0 ppm), and their splitting patterns will depend on their position relative to the substituents. docbrown.info The protons of the octyl group will appear in the aliphatic region (typically 0.8-4.0 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info For "Phenol, 4-(octylamino)-", distinct signals would be expected for the carbon atoms of the phenyl ring and the octyl chain. oregonstate.educompoundchem.com The chemical shifts of the aromatic carbons are influenced by the electron-donating or withdrawing nature of the substituents. docbrown.info The carbon attached to the hydroxyl group typically resonates at a higher chemical shift (e.g., ~155-160 ppm for phenol itself). docbrown.inforesearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Spectroscopic methods are fundamental tools for elucidating the molecular structure of Phenol, 4-(octylamino)- by identifying its key functional groups.
Infrared (IR) Spectroscopy provides detailed information about the vibrational modes of the molecule's covalent bonds. The IR spectrum of Phenol, 4-(octylamino)- is characterized by absorption bands corresponding to its distinct structural components. While a spectrum for the specific 4-(octylamino)- derivative is not publicly available, the analysis of its close analog, 4-aminophenol (B1666318), provides a strong basis for interpretation. chemicalbook.comspectrabase.comnist.gov For Phenol, 4-(octylamino)-, the spectrum would be distinguished by the additional presence of strong absorptions from the octyl group.
Key expected IR absorption bands include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
N-H Stretch: A moderate absorption peak around 3300-3500 cm⁻¹ corresponding to the secondary amine.
C-H Stretches (Aliphatic): Strong, sharp peaks in the 2850-2960 cm⁻¹ region, arising from the symmetric and asymmetric stretching of the C-H bonds in the octyl chain. This is a key differentiator from 4-aminophenol.
C=C Stretches (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ range, indicating the presence of the benzene ring.
C-O Stretch: A strong band typically found between 1200-1260 cm⁻¹, associated with the phenolic C-O bond. nih.gov
C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region, corresponding to the aromatic amine C-N bond.
Interactive Table: Key IR Absorptions for Phenol, 4-(octylamino)- Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic -OH | O-H Stretch | 3200-3600 | Strong, Broad |
| Secondary Amine | N-H Stretch | 3300-3500 | Moderate |
| Octyl Chain | C-H Stretch | 2850-2960 | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Moderate to Strong |
| Phenol | C-O Stretch | 1200-1260 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to analyze the electronic transitions within the molecule. The chromophore in Phenol, 4-(octylamino)- is the substituted benzene ring. The presence of the hydroxyl (-OH) and octylamino (-NHC₈H₁₇) groups as auxochromes influences the position and intensity of the absorption maxima (λmax). In an analysis of 4-aminophenol, absorption maxima are observed around 300 nm. rsc.orgspectrabase.com The electronic transitions are typically π → π* transitions within the benzene ring. The addition of the octyl group is not expected to significantly shift the λmax, as it does not extend the conjugated system, but it may cause minor shifts due to its electron-donating inductive effect. The UV-Vis spectrum of 4-nitrophenol, a related compound, shows a peak at 317 nm, which shifts to 400 nm upon ionization to the phenolate (B1203915) form. rsc.org Similarly, the spectrum of Phenol, 4-(octylamino)- would be sensitive to pH changes.
Electrochemical Sensing and Biosensor Development for Phenolic Compounds
Electrochemical methods offer a highly sensitive and often rapid approach for the detection of phenolic compounds like Phenol, 4-(octylamino)-, based on the oxidation of the phenol or aminophenol moiety. scispace.com Research on the closely related 4-aminophenol (4-AP) demonstrates the effectiveness of this technique.
The fundamental principle involves the electro-oxidation of the aminophenol group at an electrode surface. However, bare electrodes can suffer from low sensitivity and fouling. scispace.com To overcome this, modified electrodes are developed using advanced nanomaterials that enhance the electrocatalytic activity, increase the surface area, and improve the detection limits.
Recent developments in electrochemical sensors for 4-AP, which are directly applicable to the detection of its derivatives, include:
Laser-Induced Graphene (LIG) Electrodes: Flexible LIG electrodes functionalized with multi-walled carbon nanotube-polyaniline (MWCNT-PANI) composites have been used for the sensitive detection of 4-AP with a limit of detection (LOD) as low as 0.006 μM. nih.gov
Graphene-Chitosan Modified Electrodes: A glassy carbon electrode (GCE) modified with a graphene-chitosan composite film showed significant enhancement in the redox peak currents of 4-AP, achieving an LOD of 0.057 μM. researchgate.net
Metal Nanoparticle Composites: GCEs decorated with cobalt-molybdenum disulfide (Co-MoS₂) nanomaterials have demonstrated excellent performance, with a linear dynamic range from 0.1 nM to 0.01 mM and an LOD of 93.48 ± 4.67 pM for 4-AP. bohrium.com Another sensor using silver-palladium (Ag-Pd) bimetallic nanoparticles on reduced graphene oxide achieved an LOD of 0.013 μM for 4-AP. rsc.org
These sensor platforms leverage the synergistic effects of conductive nanomaterials to facilitate electron transfer and amplify the electrochemical signal from the oxidation of the aminophenol molecule.
Interactive Table: Comparison of Electrochemical Sensors for Aminophenol Detection
| Electrode System | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| LIC/MWCNT-PANI | 0.5 μM - 1.6 μM | 0.006 μM | nih.gov |
| Graphene-Chitosan/GCE | 0.2 μM - 550 μM | 0.057 μM | researchgate.net |
| Co-MoS₂/GCE | 0.1 nM - 0.01 mM | 93.48 pM | bohrium.com |
Derivatization Strategies for Enhanced Analytical Detection of Phenol, 4-(octylamino)-
Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are more suitable for a specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.net For Phenol, 4-(octylamino)-, derivatization can enhance detectability by introducing a strongly absorbing chromophore or a fluorescent tag, and it can also improve chromatographic separation. thermofisher.com
The molecule possesses two primary sites for derivatization: the secondary amine and the phenolic hydroxyl group.
Derivatization of the Secondary Amine: The secondary amine can be targeted by various reagents. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely used reagent that reacts with both primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection. thermofisher.com Other common reagents for amines include 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl) and phenylisothiocyanate (PITC). thermofisher.com
Derivatization of the Phenolic Hydroxyl Group: The phenolic -OH group can also be derivatized. For instance, p-bromophenacyl bromide (p-BPB) has been used to derivatize phenolic hydroxyl groups, introducing a bromine atom that allows for element-selective detection by techniques like inductively coupled plasma-mass spectrometry (ICP-MS) or a UV-absorbing group for HPLC. rsc.org
Dual Derivatization: It is also possible to derivatize both functional groups simultaneously or sequentially to achieve optimal analytical performance.
A common strategy for other analytes involves reaction with reagents like 4-nitro-o-phenylenediamine (B140028) (NPDA), which forms a product with strong UV absorption, significantly lowering the detection limit for HPLC analysis. researchgate.netnih.gov Another approach for p-aminophenol involves reaction with ninhydrin, which yields a colored complex (Ruhemann's purple) that can be quantified spectrophotometrically at around 547 nm. researchgate.net These strategies could be adapted for Phenol, 4-(octylamino)-, providing robust methods for its quantification in complex matrices.
Interactive Table: Common Derivatization Reagents for Phenol, 4-(octylamino)-
| Reagent | Target Functional Group | Resulting Product Property | Analytical Technique |
|---|---|---|---|
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | Fluorescence | HPLC-Fluorescence |
| 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl) | Secondary Amine, Phenol | Fluorescence | HPLC-Fluorescence |
| p-bromophenacyl bromide (p-BPB) | Phenolic Hydroxyl | UV Absorption, Element Tag (Br) | HPLC-UV, LC-ICP-MS |
Academic Applications of Phenol, 4 Octylamino and Its Derivatives
Role as Chemical Building Blocks and Intermediates in Complex Molecule Synthesis
Phenol (B47542), 4-(octylamino)- and its related phenolic structures are fundamental building blocks in organic synthesis. The presence of the hydroxyl group on the aromatic ring and the nitrogen atom in the octylamino chain allows for a variety of chemical modifications. These reactive sites enable its use as a precursor for creating more complex molecules. ontosight.airsc.org
Phenolic compounds, in general, are crucial starting materials for a wide array of products, including pharmaceuticals and polymers. researchgate.net The specific structure of 4-(octylamino)phenol, with its lipophilic octyl group, can be strategically employed to influence the properties of the final products, such as solubility and thermal stability. ontosight.airesearchgate.net The amino and phenol functionalities provide handles for a range of chemical reactions, including amidation and etherification, paving the way for the synthesis of diverse and complex molecular architectures. nih.gov
The synthesis of aromatic-containing building blocks is a significant area of research, particularly in the development of sustainable and high-performance polymers. rsc.org Phenolic derivatives are instrumental in this regard, offering a platform for creating monomers with tailored properties. rsc.org
Design and Development of Advanced Materials Incorporating Phenol, 4-(octylamino)- Moieties
The incorporation of 4-(octylamino)phenol moieties into larger systems has led to the creation of advanced materials with unique and desirable characteristics.
Fluorescent Probes and Dyes Derived from Phenol, 4-(octylamino)- Analogues (e.g., Benzo[a]phenoxazines)
Derivatives of 4-(octylamino)phenol are key components in the synthesis of benzo[a]phenoxazine dyes. mdpi.com These dyes are a class of heterocyclic compounds known for their strong fluorescence, particularly in the near-infrared (NIR) region of the spectrum. nih.govnih.govmdpi.com This property is highly valuable for various bioimaging applications, as biological tissues have minimal autofluorescence in this range. nih.govmdpi.com
The synthesis of these dyes often involves the condensation of a p-nitroso-N,N-dialkylaniline with a naphthol derivative, where the 4-(octylamino)phenol analogue can serve as a precursor to one of the reactants. nih.gov The substituents on the benzo[a]phenoxazine core, which can be derived from the initial phenolic building block, play a crucial role in tuning the photophysical properties of the resulting dye, such as its absorption and emission wavelengths and fluorescence quantum yield. mdpi.com For instance, modifications to the amino groups on the phenoxazine (B87303) structure can alter the dye's specificity for cellular organelles, making them effective as site-specific fluorescent probes for imaging vacuoles, the endoplasmic reticulum, and plasma membranes. nih.govnih.govmdpi.com
| Feature | Description |
| Core Structure | Benzo[a]phenoxazine |
| Key Precursor | Analogues of Phenol, 4-(octylamino)- |
| Notable Property | Strong fluorescence, often in the Near-Infrared (NIR) region. nih.govnih.govmdpi.com |
| Application | Bioimaging as fluorescent probes for cellular organelles. nih.govnih.govmdpi.com |
| Tunability | Substituents on the core structure allow for fine-tuning of photophysical properties. mdpi.com |
Polymeric Systems and Nanocomposites Utilizing Phenol, 4-(octylamino)- Structures
The phenolic group in 4-(octylamino)phenol can be utilized in polymerization reactions to create novel polymeric systems and nanocomposites. Phenolic resins, known for their thermal stability and chemical resistance, are a well-established class of polymers. researchgate.netiau.ir The incorporation of the 4-(octylamino)- moiety can introduce additional functionalities and properties to these resins.
Phenolic compounds are used in the production of various resins and polymers. ontosight.ai The long octyl chain of 4-(octylamino)phenol can enhance the compatibility of the resulting polymer with other materials, acting as an internal plasticizer or modifying the surface properties of the polymer. Furthermore, the amino group can serve as a site for cross-linking or further functionalization.
Exploration in Electret Materials and Functional Films
The unique combination of a polar phenolic head and a nonpolar octyl tail in 4-(octylamino)phenol suggests its potential for use in electret materials and functional films. Electrets are dielectric materials that exhibit a quasi-permanent electric charge. The ability of 4-(octylamino)phenol to self-assemble or be oriented within a polymer matrix could lead to the creation of materials with tailored dielectric properties.
Phenolic compounds are known to be used in active packaging and edible films due to their antioxidant and antimicrobial properties. nih.govnih.gov The incorporation of phenolic derivatives into biopolymer-based films can enhance their functional properties, such as UV resistance and mechanical strength. nih.govnih.gov The long alkyl chain of 4-(octylamino)phenol could further enhance the barrier properties of such films against moisture. The ability of phenolic compounds to interact with and stabilize other components, such as carbon dots in gelatin/carrageenan-based films, highlights their versatility in creating advanced functional materials. researchgate.net
Catalytic Applications of Phenol, 4-(octylamino)- Derived Species
In recent years, the catalytic potential of phenolic compounds, particularly their corresponding anions (phenolates), has been increasingly recognized.
Phenolate (B1203915) Anions as Photocatalysts in Organic Transformations
Upon deprotonation, phenols form phenolate anions, which are electron-rich species. researchgate.net When excited by light, these phenolate anions become potent reducing agents and can act as photocatalysts in a variety of organic reactions. researchgate.net This emerging field of photoredox catalysis offers a more sustainable alternative to traditional metal-based catalysts.
Substituted phenolate anions can initiate single-electron transfer (SET) processes, generating reactive radical intermediates from suitable precursors. researchgate.net This has been exploited to drive synthetically useful transformations, including the activation of inert chemical bonds. rsc.org For instance, phenolate anions have been shown to catalyze the reduction of aryl halides and the activation of C(sp3)–Cl bonds under visible light irradiation. researchgate.netrsc.org
The specific substituents on the phenol ring can significantly influence the optical and redox properties of the corresponding phenolate anion, thereby affecting its stability and catalytic efficiency. While direct studies on the photocatalytic activity of the 4-(octylamino)phenolate anion are not extensively detailed, the general principles of phenolate photocatalysis suggest that this species could be a viable candidate for driving various organic transformations. The electron-donating nature of the amino group would likely enhance the reducing power of the excited phenolate, making it a potentially effective photocatalyst.
| Catalyst Type | Precursor | Mechanism | Applications |
| Phenolate Anion | Phenol | Photoinduced Single-Electron Transfer (SET) researchgate.net | Reduction of aryl halides, activation of C-Cl bonds, oxyarylation of olefins. researchgate.netrsc.orgnih.gov |
Ligand Design for Metal-Catalyzed Reactions
The unique electronic properties of aminophenol derivatives, such as Phenol, 4-(octylamino)-, make them promising candidates for ligand design in metal-catalyzed reactions. The presence of both a hydroxyl and an amino group allows for versatile coordination to metal centers, influencing the catalyst's reactivity, selectivity, and stability. While specific studies on Phenol, 4-(octylamino)- as a ligand are not extensively documented, the broader class of aminophenol-based ligands has been successfully employed in various catalytic systems, particularly with copper and palladium.
Copper-Catalyzed Reactions:
Phenol-containing N-heterocyclic carbene (NHC) ligands have been shown to be effective in copper-catalyzed enantioselective reactions. beilstein-journals.org The phenol moiety plays a crucial role in the catalytic activity and stereoselectivity of these reactions. beilstein-journals.org For instance, chiral phenol-NHC ligands have been successfully used in the copper-catalyzed enantioselective conjugate reduction of α,β-unsaturated esters. beilstein-journals.org The proposed catalytic cycle involves the deprotonation of the phenol and the imidazolium (B1220033) C-H, followed by the formation of a phenoxy copper(I) species. beilstein-journals.org This highlights the potential of the phenolic group in compounds like Phenol, 4-(octylamino)- to participate directly in the catalytic cycle.
Furthermore, copper(I) complexes with various ligands, including those derived from phenols, can catalyze the conversion of monophenols to o-quinones. nih.gov Mechanistic studies suggest that these reactions can proceed through a mononuclear pathway, where the phenolate ligand is converted to a phenoxyl radical, reducing Cu(II) to Cu(I). nih.gov This demonstrates the redox-active nature of the phenol group, which can be modulated by substituents like the octylamino group.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and the design of effective ligands is paramount. researchgate.netrsc.org Aminophenol-derived ligands, particularly those based on Schiff bases, have been utilized in palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira cross-coupling reactions. researchgate.net The ability of the aminophenol scaffold to form stable complexes with palladium facilitates these catalytic processes. researchgate.net
The bulky and electron-rich nature of MOP-type ligands, which can be conceptually related to substituted aminophenols, has shown high efficiency in the palladium-catalyzed coupling of aryl halides and phenols. researchgate.net Additionally, the use of phenol-derived sulfonated hydroxyl groups as alternatives to aryl halides in cross-coupling reactions is an attractive strategy, further expanding the potential applications of functionalized phenols. rsc.org The bis-pyrazole phosphine (B1218219) ligand, BippyPhos, has proven effective in the palladium-catalyzed cross-coupling of hydroxylamines with aryl halides, leading to N-arylhydroxylamine products which can be rearranged to form 1,2- and 1,4-aminophenols. organic-chemistry.org This underscores the synthetic versatility of aminophenol-related structures in catalysis.
While direct experimental data on the use of Phenol, 4-(octylamino)- as a ligand in these specific reactions is not yet available, the established reactivity of its structural motifs suggests it could be a valuable component in the design of new catalysts. The octyl group can provide solubility in organic solvents, a desirable property for homogeneous catalysis.
Investigations into Molecular Mechanisms of Biological Interactions of Phenol, 4-(octylamino)- Analogues
The biological activity of phenolic compounds is intrinsically linked to their interactions with biomolecules at the molecular level. Understanding these interactions is crucial for the rational design of more potent and selective therapeutic agents. For analogues of Phenol, 4-(octylamino)-, various computational and experimental techniques have been employed to elucidate their mechanisms of action.
Enzyme Inhibition Mechanisms via Molecular Docking and Simulation
Molecular docking is a powerful computational tool used to predict the binding orientation of a ligand to a target protein, providing insights into potential inhibitory mechanisms. For analogues of Phenol, 4-(octylamino)-, molecular docking studies have been instrumental in understanding their interactions with key enzymes involved in inflammation and other pathological processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Studies on various phenolic and aminophenol derivatives have shown that they can bind to the active sites of these enzymes, often through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. For example, molecular docking studies of dimethylpyridine derivatives with COX-1 and COX-2 have helped to understand their binding interactions and rationalize their inhibitory activities. nih.gov Similarly, docking studies of coumarin (B35378) derivatives with lipoxygenase have elucidated the structural features important for their inhibitory effects, highlighting the role of specific substituents in enhancing binding affinity. nih.gov
In the context of 4-aminophenol (B1666318) derivatives, molecular docking has been used to predict their anti-inflammatory activity by simulating their binding to the COX-2 receptor. fip.org These studies often reveal that modifications to the parent structure can significantly alter the binding energy and, consequently, the inhibitory potency. fip.org For instance, the introduction of a benzoyl ring at a specific position can enhance the inhibitory activity of coumarins against lipoxygenase. nih.gov
While specific molecular docking studies on Phenol, 4-(octylamino)- are not extensively reported, the principles derived from its analogues can be applied. The phenolic hydroxyl group and the amino group can act as hydrogen bond donors or acceptors, while the octyl chain can engage in hydrophobic interactions within the enzyme's binding pocket. The table below summarizes representative findings from molecular docking studies on related phenolic compounds.
| Compound Class | Target Enzyme | Key Interactions Observed | Reference |
| Dimethylpyridine Derivatives | COX-1, COX-2 | Hydrogen bonding, hydrophobic interactions | nih.gov |
| Coumarin Derivatives | Lipoxygenase (LOX) | Hydrogen bonding, π-π stacking | nih.gov |
| 4-Aminophenol Derivatives | COX-2 | Hydrogen bonding, hydrophobic interactions | fip.org |
| Isoflavonoids | 5-, 12-, and 15-Lipoxygenase | Hydrogen bonding, hydrophobic interactions | nih.gov |
These studies collectively suggest that analogues of Phenol, 4-(octylamino)- likely inhibit enzymes such as COX and LOX by competitively binding to their active sites, thereby preventing substrate access.
Free Radical Scavenging Mechanisms in Biological Systems
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The free radical scavenging mechanisms of Phenol, 4-(octylamino)- and its analogues are believed to proceed primarily through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance. Computational studies using Density Functional Theory (DFT) have been employed to calculate the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, which is a key parameter in determining the efficiency of the HAT mechanism. researchgate.netresearchgate.net A lower BDE indicates a greater ease of hydrogen atom donation and thus, a higher antioxidant activity.
Single Electron Transfer followed by Proton Transfer (SET-PT): In the SET-PT mechanism, the phenolic compound first transfers an electron to the free radical to form a radical cation, which then deprotonates to yield a phenoxyl radical. The feasibility of this pathway is related to the Ionization Potential (IP) of the antioxidant.
Quantitative Structure-Property Relationship (QSPR) studies have been conducted on phenolic compounds to correlate their structural features with their radical scavenging activity. nih.gov These studies have confirmed that the antioxidant behavior is dominated by the number and types of substituents on the phenol ring. nih.gov For p-alkylaminophenols, it has been shown that elongation of the alkyl chain can enhance antioxidant activity.
The free radical scavenging activity of serotonin, which contains a phenolic hydroxyl group, is primarily attributed to this group due to its low bond dissociation energy. researchgate.net This further supports the crucial role of the phenolic hydroxyl in the antioxidant activity of compounds like Phenol, 4-(octylamino)-.
The table below summarizes the key mechanisms and influencing factors in the free radical scavenging activity of phenolic compounds.
| Mechanism | Key Parameter | Influencing Factors | Reference |
| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | Substituents on the aromatic ring | researchgate.netresearchgate.net |
| Single Electron Transfer (SET-PT) | Ionization Potential (IP) | Electron-donating/withdrawing nature of substituents | researchgate.net |
The presence of the electron-donating octylamino group at the para position is expected to lower the BDE of the phenolic O-H bond and the IP of Phenol, 4-(octylamino)-, thereby enhancing its free radical scavenging potential through both HAT and SET-PT mechanisms.
Receptor Binding Theories and their Chemical Basis
The biological effects of many compounds are mediated through their interaction with specific cellular receptors. For analogues of Phenol, 4-(octylamino)-, particularly those with potential therapeutic applications, understanding their binding to receptors is crucial. Nuclear receptors are a key class of proteins that are often targeted by phenolic compounds. mdpi.com
While direct studies on the binding of Phenol, 4-(octylamino)- to specific receptors are limited, research on related compounds provides valuable insights. For example, some azulene (B44059) amide derivatives have been shown to have their tumor-specificity correlated with the signaling pathways of nuclear factor-kappa B (NFκB) and receptors for estrogen, thyroid-stimulating hormone, and glucocorticoids. mdpi.com This suggests that phenolic compounds can modulate complex signaling cascades through receptor interactions.
The structure-activity relationship (SAR) is a key concept in understanding receptor binding. For instance, in a study of 1,4-dihydropyridine (B1200194) derivatives, it was found that the ester groups at specific positions and the nature of the aryl group were critical for optimal receptor binding activity. nih.gov This highlights the importance of specific structural features for high-affinity receptor interaction.
The chemical basis for receptor binding lies in the complementary nature of the ligand and the receptor's binding site in terms of shape, size, and electronic properties. Hydrogen bonds, hydrophobic interactions, and electrostatic interactions all contribute to the stability of the ligand-receptor complex. The phenolic hydroxyl group and the amino group of Phenol, 4-(octylamino)- can participate in hydrogen bonding, while the long octyl chain can form extensive hydrophobic interactions within a suitable receptor pocket.
Chemical Modifications to Tailor Bioactivity at the Molecular Level
The bioactivity of a lead compound can often be enhanced through strategic chemical modifications. For Phenol, 4-(octylamino)- and its analogues, various synthetic strategies can be employed to modulate their pharmacological properties. These modifications aim to improve potency, selectivity, and pharmacokinetic properties.
One common approach is the synthesis of ethers and esters from the phenolic hydroxyl group. This can alter the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. For example, the synthesis of thymyl ethers has been explored to modify the biological activities of this natural monoterpenoid. mdpi.com Similarly, the synthesis of C-4 esters of 4'-demethylepipodophyllotoxin (B1664165) was investigated to understand the structure-activity relationships of these podophyllotoxin (B1678966) derivatives. nih.gov
Halogenation is another strategy to modify bioactivity. The introduction of halogen atoms can influence a molecule's electronic properties, lipophilicity, and metabolic stability. For instance, the synthesis of 5-halo-5'-amino analogues of deoxyribopyrimidine nucleosides has been reported to yield compounds with altered biological activities. nih.gov
Furthermore, the core structure of Phenol, 4-(octylamino)- can be incorporated into more complex hybrid molecules to target specific biological pathways. For example, novel 4-aminophenol-1,2,4-oxadiazole hybrids have been designed and synthesized as potential anticancer agents that induce apoptosis. nih.gov
The table below provides examples of chemical modifications and their potential impact on the bioactivity of phenolic compounds.
| Modification Strategy | Potential Impact on Bioactivity | Example Reference |
| Ether/Ester Synthesis | Altered lipophilicity, modified ADME properties | mdpi.comnih.gov |
| Halogenation | Changed electronic properties, improved metabolic stability | nih.gov |
| Hybrid Molecule Synthesis | Targeted activity towards specific biological pathways | nih.gov |
These examples demonstrate that the chemical scaffold of Phenol, 4-(octylamino)- provides a versatile platform for the development of new bioactive molecules with tailored properties for specific academic and therapeutic applications.
Future Research Directions and Outlook for Phenol, 4 Octylamino
Exploration of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The synthesis of Phenol (B47542), 4-(octylamino)- traditionally involves the reaction of p-aminophenol with an octylating agent. Future research will likely focus on developing more efficient and environmentally benign synthetic strategies. Key areas of exploration will include:
Catalytic C-N Bond Formation: Investigating novel transition-metal or organocatalytic systems to facilitate the coupling of phenol derivatives with octylamine (B49996) or its precursors. This could lead to higher yields, milder reaction conditions, and reduced waste generation compared to classical methods.
Biocatalytic Approaches: Employing enzymes, such as laccases or transaminases, to catalyze the synthesis. Biocatalysis offers the potential for high selectivity under aqueous and ambient conditions, aligning with the principles of green chemistry.
Flow Chemistry Synthesis: Developing continuous flow processes for the production of Phenol, 4-(octylamino)-. Flow chemistry can offer superior control over reaction parameters, leading to improved product quality and scalability, while also enhancing safety.
Deeper Integration of Computational Chemistry in Predictive Design and Mechanistic Understanding
Computational chemistry is set to play a more integral role in the study of Phenol, 4-(octylamino)-. By leveraging theoretical models, researchers can gain deeper insights into its behavior and design new applications. Future computational studies will likely focus on:
Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to accurately predict the electronic structure, spectroscopic properties, and reactivity of the molecule. This can aid in understanding its antioxidant and other chemical functionalities.
Molecular Dynamics (MD) Simulations: Simulating the behavior of Phenol, 4-(octylamino)- in different environments, such as in solution or at interfaces. MD simulations can reveal information about its conformation, solvation, and interactions with other molecules, which is crucial for understanding its role in various applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of Phenol, 4-(octylamino)- and its analogs with their chemical or biological activities. This can accelerate the discovery of new derivatives with enhanced properties.
Development of Next-Generation Analytical Tools for In Situ Monitoring and Real-Time Analysis
Advancements in analytical chemistry will be critical for the real-time study of Phenol, 4-(octylamino)- in complex systems. The development of sophisticated analytical tools will enable researchers to monitor its formation, degradation, and interactions as they occur. Future directions include:
Hyphenated Spectroscopic Techniques: Combining techniques such as liquid chromatography with mass spectrometry (LC-MS) or nuclear magnetic resonance spectroscopy (LC-NMR) for the simultaneous separation and identification of Phenol, 4-(octylamino)- and its related compounds in complex mixtures.
Sensor Development: Designing and fabricating novel electrochemical or optical sensors for the selective and sensitive detection of Phenol, 4-(octylamino)-. These sensors could be used for in situ monitoring in industrial processes or environmental samples.
Advanced Imaging Techniques: Utilizing techniques like confocal fluorescence microscopy or Raman microscopy to visualize the spatial distribution of Phenol, 4-(octylamino)- within materials or biological systems, providing insights into its mechanism of action.
Expansion of Applications in Smart Materials and Responsive Chemical Systems
The unique structure of Phenol, 4-(octylamino)-, with its phenolic hydroxyl group and a long alkyl chain, makes it a promising candidate for incorporation into smart materials. ontosight.ai These are materials that can respond to external stimuli, such as changes in pH, temperature, or light. Future research will likely explore its use in:
Self-Healing Polymers: Incorporating Phenol, 4-(octylamino)- into polymer networks where its reversible interactions can contribute to the material's ability to repair itself after damage.
Stimuli-Responsive Gels: Using the compound as a gelling agent that can form or break down in response to specific chemical or physical triggers, leading to applications in drug delivery or soft robotics.
Chromogenic and Fluorogenic Probes: Modifying the structure of Phenol, 4-(octylamino)- to create molecules that exhibit a change in color or fluorescence upon binding to a specific analyte, enabling their use as chemical sensors.
Investigation of Undiscovered Molecular Interaction Pathways and Their Fundamental Chemical Basis
A deeper understanding of the non-covalent interactions involving Phenol, 4-(octylamino)- is fundamental to unlocking its full potential. Future investigations will aim to elucidate the nature and strength of these interactions and how they govern the compound's behavior. Key areas of focus will include:
Hydrogen Bonding Networks: Studying the intricate hydrogen bonding patterns that Phenol, 4-(octylamino)- can form through its hydroxyl and amino groups. These interactions are crucial in determining its solubility, melting point, and its ability to interact with other molecules.
π-Stacking and Hydrophobic Interactions: Investigating the role of the aromatic ring and the octyl chain in π-stacking and hydrophobic interactions, respectively. These forces are important for its assembly into larger structures and its binding to surfaces or macromolecules.
Host-Guest Chemistry: Exploring the use of Phenol, 4-(octylamino)- as a guest molecule in various host systems, such as cyclodextrins or calixarenes. This could lead to the development of new materials with tailored properties and functionalities.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for preparing Phenol, 4-(octylamino)- with high purity?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling octylamine with a halogenated phenol derivative under inert atmosphere (e.g., nitrogen) at 60–80°C in a polar aprotic solvent (e.g., DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization yields ≥95% purity, as validated by HPLC .
- Critical Parameters : Monitor reaction pH to avoid side reactions (e.g., oxidation of the amino group). Use anhydrous conditions to prevent hydrolysis of intermediates .
Q. How should Phenol, 4-(octylamino)- be stored to maintain stability in laboratory settings?
- Stability Data : The compound is stable for ≥2 years at -20°C in airtight, light-protected containers. Avoid exposure to moisture or oxidizing agents, as the octylamino group may degrade under acidic or oxidative conditions .
- Handling Protocol : Use desiccants (e.g., silica gel) in storage vials. Conduct periodic FT-IR or NMR analyses to detect degradation (e.g., amine oxidation or phenolic hydroxyl group esterification) .
Q. What analytical techniques are suitable for quantifying Phenol, 4-(octylamino)- in complex mixtures?
- Quantitative Methods :
- UV-Vis Spectroscopy : Utilize the phenolic group’s absorbance at 270–280 nm (ε ≈ 1500 L·mol⁻¹·cm⁻¹) in methanol. Calibrate against a standard curve (linear range: 0.1–10 μg/mL) .
- HPLC : Use a C18 column with mobile phase (acetonitrile:water = 70:30, 0.1% TFA), flow rate 1 mL/min, and detection at 275 nm. Retention time: ~8.2 min .
Advanced Research Questions
Q. How does Phenol, 4-(octylamino)- interact with bacterial TrmD methyltransferase, and what computational methods validate these interactions?
- Molecular Docking Workflow :
Retrieve TrmD structure (PDB ID: 5ZHN) and prepare it via protonation and energy minimization.
Generate ligand conformers of Phenol, 4-(octylamino)- using AutoDock Vina.
Identify binding pockets near the SAM-binding site. Key residues: Asp102, Arg154 (hydrogen bonding with phenolic -OH and octylamino -NH).
Validate with MM-GBSA binding energy calculations (ΔG ≈ -9.2 kcal/mol) .
- Experimental Validation : Perform competitive inhibition assays using radiolabeled SAM. IC₅₀ values correlate with docking scores .
Q. What are the thermal decomposition pathways of Phenol, 4-(octylamino)-, and how can they be mitigated during high-temperature experiments?
- Decomposition Analysis :
- TGA/DSC : Onset degradation at 180°C, with mass loss peaks at 220°C (cleavage of octyl chain) and 320°C (phenolic ring oxidation). Major byproducts: CO, NH₃, and aromatic hydrocarbons (GC-MS confirmation) .
- Mitigation Strategies : Use antioxidants (e.g., BHT) at 0.1% w/w to delay oxidation. Conduct reactions under nitrogen atmosphere to suppress free radical pathways .
Q. Can Phenol, 4-(octylamino)- serve as a scaffold for designing vasodilators, and what structural modifications enhance activity?
- Pharmacological Insights : The octylamino group enhances lipid solubility, improving membrane permeability. Analogues with bulkier substituents (e.g., adamantyl) show 3-fold higher vasodilation in aortic ring assays (EC₅₀ = 12 μM vs. 35 μM for parent compound) .
- SAR Recommendations : Introduce sulfonyl or carboxyl groups at the para position to improve target specificity (e.g., binding to potassium channels) .
Q. How do spectroscopic techniques (NMR, IR) resolve structural ambiguities in Phenol, 4-(octylamino)- derivatives?
- NMR Analysis :
- ¹H NMR : Phenolic -OH proton at δ 9.2–9.5 ppm (broad, D₂O exchangeable). Octylamino -NH at δ 2.8–3.1 ppm (multiplet, integrates for 2H).
- ¹³C NMR : Quaternary phenolic carbon at δ 155–157 ppm; octyl chain carbons show characteristic δ 22–35 ppm .
- IR Signatures : Stretch bands at 3350 cm⁻¹ (-OH), 1620 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-N) confirm functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
